(R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride
Overview
Description
®-2-methyl-4,4,4-trifluorobutylamine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-4,4,4-trifluorobutylamine hydrochloride typically involves the reaction of 2-methyl-4,4,4-trifluorobutylamine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. The reaction is generally performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of ®-2-methyl-4,4,4-trifluorobutylamine hydrochloride may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-4,4,4-trifluorobutylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
®-2-methyl-4,4,4-trifluorobutylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-methyl-4,4,4-trifluorobutylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4,4,4-trifluorobutylamine
- 4,4,4-trifluorobutylamine
- 2-methylbutylamine
Uniqueness
®-2-methyl-4,4,4-trifluorobutylamine hydrochloride is unique due to the presence of both a trifluoromethyl group and an amine group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances stability and lipophilicity, while the amine group provides reactivity and potential biological activity.
Properties
IUPAC Name |
(2R)-4,4,4-trifluoro-2-methylbutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(3-9)2-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZZMNUWBBIRHO-PGMHMLKASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(F)(F)F)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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